NF-kappaBeta activator 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NF-kappaBeta activator 1 is a compound that plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaBeta) pathway. This pathway is integral to various cellular processes, including inflammation, immune response, cell proliferation, and survival. This compound is particularly significant in the context of diseases such as cancer, autoimmune disorders, and neurodegenerative diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of NF-kappaBeta activator 1 typically involves the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:

Formation of the core structure: This involves the use of organic synthesis techniques to build the core structure of the compound.

Functionalization: Various functional groups are added to the core structure to enhance its activity and specificity.

Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes:

Large-scale reactors: Utilizing large-scale reactors to carry out the chemical reactions.

Automated systems: Employing automated systems for precise control of reaction conditions.

Quality assurance: Implementing rigorous quality assurance protocols to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions: NF-kappaBeta activator 1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum oxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

NF-kappaBeta activator 1 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the NF-kappaBeta pathway and its role in various chemical processes.

Biology: Employed to investigate the biological functions of the NF-kappaBeta pathway, including its role in cell signaling and gene expression.

Medicine: Utilized in the development of therapeutic agents for diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.

Industry: Applied in the production of pharmaceuticals and other products that target the NF-kappaBeta pathway .

Mecanismo De Acción

The mechanism of action of NF-kappaBeta activator 1 involves the activation of the NF-kappaBeta pathway. This process includes:

Binding to receptors: this compound binds to specific receptors on the cell surface.

Activation of I-kappaB kinase: This leads to the activation of I-kappaB kinase, which phosphorylates the inhibitory protein I-kappaB.

Degradation of I-kappaB: The phosphorylated I-kappaB is ubiquitinated and degraded, releasing the NF-kappaBeta complex.

Translocation to the nucleus: The activated NF-kappaBeta complex translocates to the nucleus, where it binds to DNA and regulates gene expression

Comparación Con Compuestos Similares

NF-kappaBeta activator 1 can be compared with other similar compounds, such as:

Tumor necrosis factor-alpha: Another activator of the NF-kappaBeta pathway, but with different molecular targets and effects.

Interleukin-1: A cytokine that also activates the NF-kappaBeta pathway, but through different receptors and signaling mechanisms.

Lipopolysaccharides: Components of bacterial cell walls that activate the NF-kappaBeta pathway via toll-like receptors

Uniqueness: this compound is unique in its specific activation of the NF-kappaBeta pathway and its potential therapeutic applications in various diseases. Its ability to selectively target this pathway makes it a valuable tool in both research and clinical settings .

Actividad Biológica

Nuclear Factor kappa B (NF-κB) is a critical transcription factor involved in regulating various biological processes, including inflammation, immunity, cell survival, and proliferation. NF-κB plays a significant role in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. This article focuses on the biological activity of NF-κB activator 1, examining its mechanisms, effects on gene expression, and implications in health and disease.

Mechanisms of NF-κB Activation

NF-κB is activated through two primary pathways: the canonical and non-canonical pathways. The canonical pathway is triggered by pro-inflammatory cytokines such as TNF-α and IL-1, leading to the phosphorylation and degradation of IκB proteins that inhibit NF-κB. This results in the translocation of NF-κB dimers into the nucleus, where they bind to specific DNA sequences to regulate target gene expression .

Table 1: Pathways of NF-κB Activation

| Pathway | Triggering Agents | Key Proteins Involved | Outcome |

|---|---|---|---|

| Canonical | TNF-α, IL-1, LPS | IKK complex, IκB | Gene transcription |

| Non-canonical | BAFF, Lymphotoxin | NIK, IKKα | Survival and differentiation |

Biological Functions

NF-κB is known for its role in regulating genes involved in immune responses and inflammation. It influences the expression of various cytokines, chemokines, and adhesion molecules. For instance, NF-κB activation leads to increased production of interleukin-6 (IL-6), a cytokine implicated in chronic inflammation and cancer progression .

Case Study: NF-κB in Cancer

Research has shown that NF-κB can promote tumorigenesis by enhancing cell survival and proliferation while also playing a role in drug resistance. In a study involving colorectal cancer cells, NF-κB was found to upregulate mitochondrial respiration, counteracting the Warburg effect typically observed in cancer cells . This dual role highlights the complexity of NF-κB's involvement in cancer biology.

Table 2: Role of NF-κB in Cancer

| Cancer Type | Mechanism of Action | Implications for Therapy |

|---|---|---|

| Colorectal Cancer | Upregulation of mitochondrial respiration | Potential target for therapy |

| Breast Cancer | Induction of anti-apoptotic genes | Resistance to chemotherapy |

| Melanoma | Promotion of inflammatory microenvironment | Enhances tumor growth |

Implications for Therapy

Given its central role in inflammation and cancer progression, targeting NF-κB has emerged as a promising therapeutic strategy. Inhibitors that block NF-κB activation are being explored for their potential to enhance the efficacy of existing cancer treatments. For example, studies indicate that inhibiting NF-κB can sensitize cancer cells to chemotherapy by reducing their survival signaling .

Propiedades

IUPAC Name |

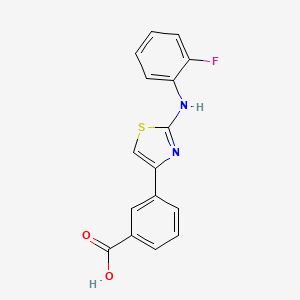

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c17-12-6-1-2-7-13(12)18-16-19-14(9-22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUFECODNVILSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.